Dimyristoylphosphatidic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

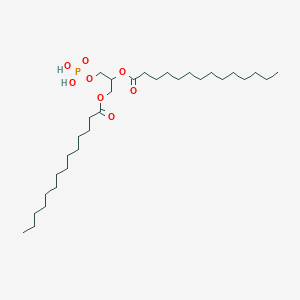

Dimyristoyl phosphatidic acid is a phosphatidic acid in which the phosphatidyl acyl groups are both myristoyl. It is a conjugate acid of a 1,2-dimyrsitoylphosphatidate(2-).

Wissenschaftliche Forschungsanwendungen

Role in Cell Membrane Studies

Dimyristoylphosphatidic acid is often used in the study of cell membranes due to its ability to form lipid bilayers. These bilayers serve as models for biological membranes, allowing researchers to investigate membrane dynamics, protein interactions, and lipid behavior.

- Lipid Bilayer Formation : this compound can form stable bilayers that mimic natural cell membranes. This property is crucial for studying the effects of various compounds on membrane integrity and function .

- Interaction with Proteins : Research has shown that this compound influences the conformation and activity of membrane proteins, such as receptors and transporters. For example, studies have indicated that phosphatidic acids can stabilize nicotinic acetylcholine receptors, enhancing our understanding of neurotransmission .

Drug Delivery Systems

The unique properties of this compound make it an excellent candidate for drug delivery applications.

- Nanoparticle Formulation : this compound has been utilized in the formulation of nanoparticles for targeted drug delivery. Its ability to encapsulate drugs within lipid layers enhances the bioavailability and controlled release of therapeutic agents .

- pH-sensitive Drug Release : Research indicates that this compound can be combined with pH-sensitive polymers to create drug delivery systems that release their payload in response to specific pH changes within the body. This approach is particularly beneficial for targeting tumors or inflamed tissues .

Ion Transport Mechanisms

This compound plays a significant role in mediating ion transport across membranes, which is vital for various physiological processes.

- Calcium Transport : Studies have demonstrated that phosphatidic acids, including this compound, facilitate the transport of calcium ions across plant cell membranes. This property is essential for understanding signaling pathways in plants and could have implications for agricultural biotechnology .

- Electrochemical Properties : The incorporation of this compound into bilayers has been shown to alter their electrochemical properties, influencing ion permeability and signaling mechanisms within cells .

Extracellular Vesicle Engineering

Extracellular vesicles (EVs) are critical for intercellular communication and have potential applications in diagnostics and therapeutics.

- Lipid Composition Influence : The lipid composition of EVs can significantly affect their functionality and stability. This compound's role in modulating the lipid profile of EVs opens avenues for engineering vesicles with enhanced targeting capabilities for cancer therapy and other diseases .

- Therapeutic Applications : By manipulating the lipid composition using this compound, researchers can design EVs that carry therapeutic agents specifically to target cells, improving treatment efficacy while minimizing side effects .

Case Study 1: Membrane Protein Stabilization

A study investigated the effect of this compound on nicotinic acetylcholine receptors in lipid bilayers. The results indicated that the inclusion of this compound significantly stabilized receptor conformation, enhancing receptor activity and providing insights into neurotransmitter dynamics .

Case Study 2: Drug Delivery Efficiency

In a recent study focused on pH-sensitive drug delivery systems, researchers combined this compound with a polymer matrix to create nanoparticles capable of targeted drug release at tumor sites. The findings demonstrated improved therapeutic outcomes compared to conventional delivery methods, highlighting the potential of this approach in cancer treatment .

Analyse Chemischer Reaktionen

Interactions with Polypeptides

DMPA’s interaction with poly(L-lysine) (PLL) alters its bilayer stability and phase behavior. Raman spectroscopy studies reveal:

-

Long PLL (MW ~200,000): Stabilizes DMPA bilayers by forming a tightly packed structure with a 1:1 stoichiometry (lysine residue per DMPA molecule) . The polypeptide adopts a β-sheet conformation, enhancing acyl chain order .

-

Short PLL (MW ~4,000): Destabilizes DMPA bilayers, lowering the gel-to-liquid-crystalline transition temperature (Tm) by ~5°C. Short PLL transitions from β-sheet to random coil upon heating, disrupting lipid packing .

Thermal Behavior Comparison:

| System | Tm (°C) | Polypeptide Conformation |

|---|---|---|

| Pure DMPA | 50 | N/A |

| DMPA + Long PLL | 55 | β-sheet |

| DMPA + Short PLL | 45 | β-sheet → random coil |

These findings highlight how polypeptide length and conformation modulate DMPA’s thermotropic properties .

Assembly in Biomimetic Systems

DMPA participates in electrostatic-driven assemblies with proteins like human serum albumin (HSA). In microcapsule fabrication, DMPA and HSA form multilayers via stepwise adsorption onto colloidal templates, followed by core dissolution . Small-angle X-ray scattering (SAXS) confirms that DMPA organizes into bilayer structures on HSA surfaces, mimicking natural membranes .

Key Observations:

-

DMPA-HSA capsules exhibit stability across physiological pH ranges.

-

The lipid-protein inte

Eigenschaften

CAS-Nummer |

30170-00-4 |

|---|---|

Molekularformel |

C31H61O8P |

Molekulargewicht |

592.8 g/mol |

IUPAC-Name |

(3-phosphonooxy-2-tetradecanoyloxypropyl) tetradecanoate |

InChI |

InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36) |

InChI-Schlüssel |

OZSITQMWYBNPMW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |

Key on ui other cas no. |

30170-00-4 |

Synonyme |

dimyristoylphosphatidic acid dimyristoylphosphatidic acid, (R)-isomer dimyristoylphosphatidic acid, barium salt, (R)-isomer DMSPTA L-alpha-dimyristoylphosphatidic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.